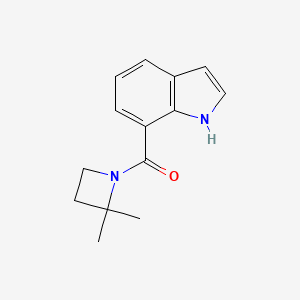![molecular formula C11H15NO2S2 B7585339 N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide, also known as HTMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTMC is a thioether derivative of thiophene, which is a heterocyclic aromatic compound commonly found in organic synthesis.
Mécanisme D'action
The mechanism of action of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that regulates various cellular processes, including inflammation, immune response, and cell survival. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide inhibits the activation of NF-κB, which leads to the downregulation of various genes involved in cell proliferation and survival. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and physiological effects
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been found to have a half-life of around 12 hours in rats, which makes it a viable compound for further research in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is its high yield during synthesis, which makes it a cost-effective compound for further research. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide, which makes it difficult to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for research on N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide. One direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine the optimal dosage and administration route. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the potential use of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide in other fields, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is a promising compound that has potential applications in cancer treatment and other fields. Its synthesis method is cost-effective, and it has been shown to have low toxicity and antioxidant properties. However, further research is needed to determine its optimal dosage and administration route, as well as its potential use in combination with other agents. Overall, N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is a compound that warrants further investigation in the scientific community.
Méthodes De Synthèse
The synthesis of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with thioacetic acid followed by reduction with sodium borohydride. The final product is obtained by treating the resulting thioether with hydroxylamine hydrochloride. The overall yield of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is around 60%, which makes it a viable compound for further research.
Applications De Recherche Scientifique
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide works by inducing apoptosis, which is a programmed cell death mechanism that is activated when cells are damaged or no longer needed. This makes N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide a promising candidate for further research in cancer treatment.
Propriétés
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-8-2-4-16-9(8)10(13)12-6-11(14)3-5-15-7-11/h2,4,14H,3,5-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOGBKBMRVUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
